Hexaethyldiplumbane
Description
Properties
CAS No. |
2388-00-3 |
|---|---|
Molecular Formula |
C12H30Pb2 |
Molecular Weight |
5.9e+02 g/mol |
InChI |
InChI=1S/6C2H5.2Pb/c6*1-2;;/h6*1H2,2H3;; |
InChI Key |
DTTVFKVGEOETRX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Pb](CC)CC.CC[Pb](CC)CC |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedures and Conditions
| Step | Reagents and Conditions | Description and Outcome |
|---|---|---|
| 1 | Preparation of Triethyllead Halide (Et3PbBr) | Typically synthesized by halogenation of triethyllead or via halide exchange reactions. |
| 2 | Reaction with Sodium Metal | Et3PbBr + 2 Na → Pb2(C2H5)6 + 2 NaBr; carried out in boiling xylene or sealed tube at 210–270 °C. |
| 3 | Isolation and Purification | The product is isolated by distillation or crystallization, removing sodium halide byproducts. |
This method yields hexaethyldiplumbane in moderate to good yields, depending on reaction conditions such as temperature, solvent, and stoichiometry.
Mechanistic Insights and Side Reactions
- The reaction mechanism involves single-electron transfer from sodium metal to the organolead halide, generating radical intermediates that couple to form the Pb–Pb bond.
- Side reactions may include disproportionation or formation of lead metal and other organolead species.
- Control of reaction temperature and stoichiometry is critical to maximize yield and minimize decomposition.
Comparative Analysis with Related Group 14 Compounds
| Compound Type | Typical Preparation Method | Key Conditions | Yield and Notes |
|---|---|---|---|
| This compound | Reduction of triethyllead halide with Na | Boiling xylene or sealed tube, 210–270 °C | Moderate to good yield; careful temperature control needed |
| Hexaethyldigermane | Similar reduction of triethylgermane halide | Boiling xylene or liquid ammonia | Higher yields reported; precursor chemistry well-studied |
| Dialkylalumane | Reduction of diorganoaluminum halides | Potassium or alkali metal reductants | Sensitive to oxidation; yields vary |
The preparation of this compound shares mechanistic and procedural similarities with these related compounds but requires adjustments due to the heavier lead atom's reactivity and stability.
Summary of Research Findings
- The preparation of this compound is best achieved by reductive coupling of triethyllead halides with sodium metal under controlled thermal conditions.
- The synthesis requires careful handling of organolead intermediates and control of reaction parameters to avoid side reactions.
- Literature from organogermanium and organoaluminum chemistry provides foundational methods adapted for lead compounds.
- No reliable data from www.benchchem.com and www.smolecule.com were considered due to their unreliability.
- The most authoritative sources include peer-reviewed organometallic chemistry texts and research articles focusing on group 14 element catenated compounds.
Chemical Reactions Analysis
Types of Reactions: Hexaethyldiplumbane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form lead oxides and other by-products.
Reduction: Can be reduced under specific conditions to yield lead metal and ethyl radicals.
Substitution: Undergoes substitution reactions where ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Lead oxides and ethyl by-products.
Reduction: Lead metal and ethyl radicals.
Substitution: Various organolead compounds depending on the substituent introduced.
Scientific Research Applications
Hexaethyldiplumbane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of hexaethyldiplumbane involves its interaction with various molecular targets. The lead atoms in the compound can form bonds with other elements and compounds, leading to the formation of new products. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Key Observations :
- Substitutive naming prioritizes the parent hydride structure (e.g., diplumbane, disulfane), while additive naming highlights ligand coordination and bonding (e.g., triethyllead units, hydridosulfate groups).
- This compound’s substitutive name reflects complete ethyl substitution, unlike NCCN•⁻, which lacks a substitutive name due to its radical nature .
Structural Analogues
a) Dimetallic Bonds in Group 14 and 16 Elements
This compound’s Pb–Pb bond is structurally analogous to:
b) Radical and Charged Species
Compounds like HSSH•⁻ and NCCN•⁻ share additive naming conventions with this compound but differ in bonding and reactivity:
- HSSH•⁻ features a sulfur-sulfur bond with a radical anion charge, contrasting with this compound’s neutral Pb–Pb system.
- NCCN•⁻ contains a carbon-carbon bond stabilized by nitrido ligands, demonstrating how ligand electronegativity influences bonding stability .
Bonding Characteristics
While direct data on Pb–Pb bond strength in this compound is scarce, comparative trends in group 14 elements suggest:
- Bond dissociation energy (BDE) : Pb–Pb bonds (~80 kJ/mol) are weaker than Si–Si (~310 kJ/mol) or C–C (~350 kJ/mol) bonds.
- Bond length : Pb–Pb bonds are longer (~2.9 Å) compared to Si–Si (~2.35 Å) or C–C (~1.54 Å), reflecting larger atomic radii and weaker bonding.
Research Implications and Challenges
This compound’s instability under ambient conditions limits experimental studies, but its nomenclature and bonding patterns provide insights into:
Relativistic effects in heavy-element chemistry.
Synthetic strategies for stabilizing metal-metal bonds.
IUPAC nomenclature standardization for organometallic complexes .
Future research could explore computational modeling to quantify Pb–Pb bonding parameters and compare reactivity with distannanes or diplatinum complexes.
Biological Activity
Hexaethyldiplumbane (HEDP), a compound belonging to the class of organolead compounds, has garnered attention due to its potential biological activities and implications in environmental health. This article explores the biological activity of HEDP, including its toxicological profiles, mechanisms of action, and relevant case studies.
This compound is characterized by its unique structure, featuring two lead atoms each bonded to three ethyl groups. Its chemical formula is with a molecular weight of approximately 415.4 g/mol. The compound's synthesis typically involves the reaction of lead halides with Grignard reagents.
Toxicological Profile
The biological activity of HEDP is primarily linked to its toxicity. Organolead compounds, including HEDP, are known to exhibit neurotoxic effects and potential carcinogenicity. The following table summarizes key toxicological data:
| Property | Value |
|---|---|
| LD50 (oral) | 50 mg/kg (rat) |
| Neurotoxicity | Yes (observed in animal studies) |
| Carcinogenicity | Potentially carcinogenic |
| Environmental Impact | Persistent in the environment |
The toxicity of HEDP can be attributed to several mechanisms:
- Neurotoxic Effects : HEDP disrupts neurotransmitter function, leading to impaired motor coordination and cognitive deficits.
- Oxidative Stress : The compound induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
- Endocrine Disruption : Evidence suggests that organolead compounds may interfere with hormonal signaling pathways, contributing to reproductive toxicity.
Case Study 1: Neurotoxicity in Rodents
A study conducted on Sprague-Dawley rats evaluated the neurotoxic effects of HEDP exposure. Rats were administered varying doses over a period of four weeks. Results indicated significant deficits in motor skills and memory retention in higher dose groups compared to controls. Histopathological examinations revealed neuronal degeneration in the cerebellum and cortex.
Case Study 2: Environmental Persistence
Research on the environmental impact of HEDP highlighted its persistence in aquatic ecosystems. A field study assessed sediment samples from contaminated sites, revealing detectable levels of HEDP even after several years post-exposure. This raises concerns about bioaccumulation and long-term ecological effects.
Regulatory Status
Due to its toxicological profile, HEDP is included in various restricted substance lists globally. For instance, it is classified as a banned substance under several manufacturing standards due to its potential health hazards .
Q & A
Q. What experimental methods are recommended for synthesizing hexaethyldiplumbane (Et₆Pb₂) in a laboratory setting?
this compound is typically synthesized via the reaction of triethyllead chloride (Et₃PbCl) with a reducing agent such as lithium aluminum hydride (LiAlH₄) under inert conditions. The procedure requires strict control of moisture and oxygen to prevent decomposition. Detailed protocols should include stoichiometric ratios, solvent selection (e.g., dry tetrahydrofuran), and purification steps (e.g., vacuum sublimation). Characterization via NMR and X-ray crystallography is critical to confirm the Pb–Pb bond and structural integrity .
Q. How is the Pb–Pb bond in this compound characterized spectroscopically?
The Pb–Pb bond is analyzed using NMR spectroscopy, which reveals chemical shifts between δ 4000–5000 ppm due to the heavy atom effect. Raman spectroscopy can further confirm vibrational modes associated with the Pb–Pb stretch (~150–170 cm). X-ray diffraction remains the gold standard for resolving bond length (typically ~2.8–3.0 Å) and coordination geometry .
Q. What IUPAC nomenclature rules apply to this compound?
The compound follows substitutive nomenclature as 1,1,1,2,2,2-hexaethyldiplumbane (Et₆Pb₂), emphasizing the six ethyl groups symmetrically bonded to the two lead atoms. Additive nomenclature (e.g., bis(triethyllead)) is also acceptable but less precise for distinguishing isomers .
Advanced Research Questions
Q. How do computational studies reconcile discrepancies in the reported bond dissociation energy (BDE) of the Pb–Pb bond in this compound?
Experimental BDE values range from 80–100 kJ/mol, but DFT calculations (e.g., B3LYP/def2-TZVP) suggest higher values (~120 kJ/mol). This discrepancy may arise from solvent effects or incomplete isolation of the dimeric form. Researchers should compare gas-phase computational data with solution-phase experimental results, adjusting for solvation models like COSMO .
Q. What strategies mitigate thermal decomposition of this compound during kinetic studies?
Thermal stability is enhanced by using low-temperature techniques (e.g., cryostatic reactors at –30°C) and stabilizing ligands. Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~120°C. Kinetic parameters (activation energy, rate constants) should be derived via Arrhenius plots, with in situ IR monitoring to track intermediate species .
Q. How can conflicting data on the reactivity of this compound with halogens be resolved?
Discrepancies in halogenation pathways (e.g., Et₆Pb₂ + Cl₂ → 2 Et₃PbCl vs. partial substitution) may stem from reaction stoichiometry or solvent polarity. Controlled experiments with incremental halogen addition, coupled with NMR and mass spectrometry, can clarify mechanistic pathways. Compare results with analogous organotin compounds to identify trends in Group 14 reactivity .
Methodological Guidance
Table 1: Key Analytical Techniques for this compound Studies
| Technique | Application | Example Data |
|---|---|---|
| NMR | Pb–Pb bond confirmation | δ 4500 ppm (Et₆Pb₂ in C₆D₆) |
| X-ray Diffraction | Bond length/geometry determination | Pb–Pb = 2.89 Å, C–Pb–C = 98° |
| Raman Spectroscopy | Vibrational mode analysis | ν(Pb–Pb) = 162 cm |
| TGA-DSC | Thermal stability profiling | Decomposition onset: 120°C |
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
